molecular formula C16H11F3N2O B5753435 5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one

5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B5753435
M. Wt: 304.27 g/mol
InChI Key: FKJVRXKEYBBHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical properties, which make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one can reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, this compound has been shown to have antipyretic effects by reducing fever. In vitro studies have also demonstrated its potential as an anticancer agent by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one in lab experiments is its high potency and selectivity. However, this compound has limited solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in future research.

Synthesis Methods

The synthesis of 5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one involves the reaction of 3-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with phenyl isocyanate to obtain the final compound.

Scientific Research Applications

The 5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been investigated for its potential use as an anticancer agent.

properties

IUPAC Name

5-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)12-7-4-8-13(9-12)21-15(22)10-14(20-21)11-5-2-1-3-6-11/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJVRXKEYBBHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one

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